Cas no 1053656-13-5 (4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-)

4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 2-(Aminomethyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-
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- インチ: 1S/C9H13N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5,10H2,(H,11,12,13)
- InChIKey: NCIGYYMJDYSIRK-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CCCC2)N=C(CN)N1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 304
- トポロジー分子極性表面積: 67.5
- XLogP3: -0.4
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-369002-10.0g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 10.0g |
$2708.0 | 2023-03-02 | ||
Enamine | EN300-369002-2.5g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 2.5g |
$1701.0 | 2023-03-02 | ||
Enamine | EN300-369002-1.0g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 1.0g |
$821.0 | 2023-03-02 | ||
Enamine | EN300-369002-5.0g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 5.0g |
$2154.0 | 2023-03-02 |
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-に関する追加情報
Introduction to 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- (CAS No. 1053656-13-5)
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- is a heterocyclic compound with significant potential in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1053656-13-5, belongs to the quinazolinone class of molecules, which are well-documented for their diverse biological activities. The presence of a 2-(aminomethyl) substituent in its structure imparts unique chemical and pharmacological properties, making it a subject of considerable interest in drug discovery and development.
The molecular structure of 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- consists of a fused bicyclic system containing a quinazoline core and a tetrahydropyrimidine moiety. This structural framework is known to contribute to the compound's ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group at the 2-position serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, quinazolinone derivatives have garnered attention due to their role as intermediates in the synthesis of bioactive molecules. The compound with CAS number 1053656-13-5 has been explored in several preclinical studies for its potential therapeutic applications. Notably, research has highlighted its activity as an inhibitor of certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer, making this compound a promising candidate for further investigation.
One of the most compelling aspects of 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- is its structural flexibility. The tetrahydropyrimidine ring can be modified in various ways to enhance binding affinity and selectivity towards specific targets. For instance, studies have demonstrated that introducing additional substituents at the 3- and 6-positions of the quinazoline core can significantly improve the compound's potency and pharmacokinetic properties. Such modifications are crucial for developing drug candidates that exhibit optimal efficacy while minimizing side effects.
The 2-(aminomethyl) group in the molecule also provides opportunities for conjugation with other bioactive entities. This feature has been exploited in the development of prodrugs and targeted delivery systems. By linking this compound to ligands that bind specifically to receptors overexpressed on tumor cells or inflammatory sites, researchers aim to enhance localized drug delivery and improve therapeutic outcomes. Such strategies are particularly relevant in oncology and immunology.
Recent advancements in computational chemistry have further accelerated the discovery process for quinazolinone derivatives like 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- (CAS No. 1053656-13-5). Molecular modeling techniques allow researchers to predict binding interactions and optimize molecular structures before conducting expensive wet-lab experiments. These computational tools have been instrumental in identifying lead compounds with high potential for further development.
In addition to its pharmacological applications, this compound has shown promise in material science research. The unique electronic properties of quinazolinone derivatives make them suitable candidates for use in organic electronics and photovoltaic devices. By tuning the molecular structure through strategic substitutions, scientists aim to develop materials with enhanced conductivity or luminescent properties.
The synthesis of 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have proven particularly useful in constructing the complex heterocyclic framework efficiently.
Evaluation of the safety profile is a critical step before any therapeutic agent can enter clinical trials. Preclinical toxicology studies on 4(3H)-Quinazolinone derivatives (CAS No. 1053656-13-5) have provided valuable insights into their metabolic stability and potential side effects. These studies help identify optimal dosing regimens and predict adverse reactions that may arise during human use.
The growing interest in quinazolinone-based compounds underscores their versatility and potential impact on multiple therapeutic areas. As research continues to uncover new biological activities and synthetic strategies, compounds like 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro (1053656-13-5) are likely to play an increasingly important role in modern medicine.
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